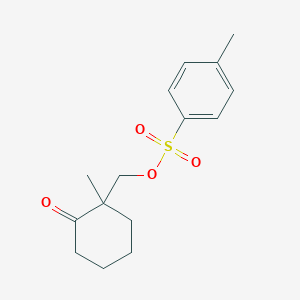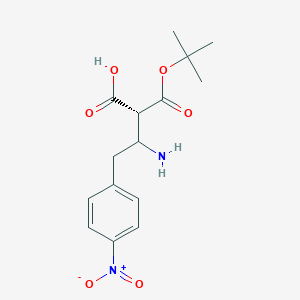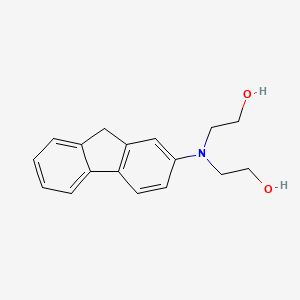
2,2'-(9h-Fluoren-2-ylimino)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9h-Fluoren-2-ylimino)diethanol is a chemical compound with the molecular formula C17H19NO2 It is characterized by the presence of a fluorenyl group attached to an imino group, which is further connected to two ethanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9h-Fluoren-2-ylimino)diethanol typically involves the reaction of 9H-fluoren-2-amine with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the imino linkage.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(9h-Fluoren-2-ylimino)diethanol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9h-Fluoren-2-ylimino)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluoren-2-ylamine derivatives.
Aplicaciones Científicas De Investigación
2,2’-(9h-Fluoren-2-ylimino)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(9h-Fluoren-2-ylimino)diethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or other interactions with biological molecules, influencing their function. The fluorenyl group may also play a role in the compound’s activity by providing structural stability and facilitating interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(9H-Fluoren-9-ylimino)diethanol: Similar in structure but with a different position of the imino group.
Fluoren-2-ylamine: Lacks the ethanol groups but shares the fluorenyl and amine functionalities.
Diethanolamine: Contains the ethanol groups but lacks the fluorenyl group.
Uniqueness
2,2’-(9h-Fluoren-2-ylimino)diethanol is unique due to the combination of the fluorenyl and imino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that require these unique features.
Propiedades
Número CAS |
21865-57-6 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-[9H-fluoren-2-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C17H19NO2/c19-9-7-18(8-10-20)15-5-6-17-14(12-15)11-13-3-1-2-4-16(13)17/h1-6,12,19-20H,7-11H2 |
Clave InChI |
IGXYLBZHGRVGHD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
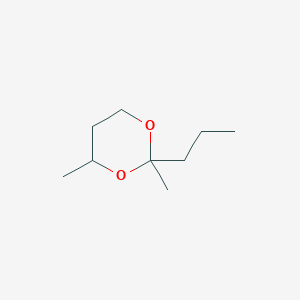
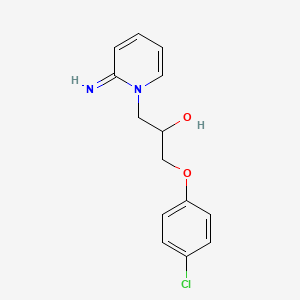

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
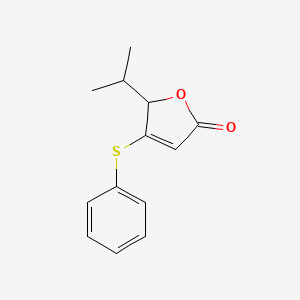
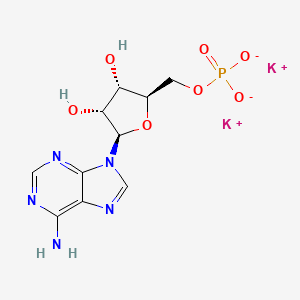
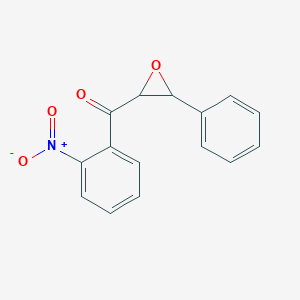
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)
